molecular formula C14H14N2O3 B4707542 N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide

N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide

Cat. No. B4707542
M. Wt: 258.27 g/mol
InChI Key: GJCXEJSXWBPEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related furamide compounds involves the reaction of furan-3-carbonyl chloride with aromatic amines in dry dioxane in the presence of triethylamine (Matiichuk et al., 2020).

Molecular Structure Analysis

Studies on molecular structure often employ techniques like 1H NMR spectroscopy and elemental analysis. For instance, the structure of similar compounds has been confirmed using these methods (Matiichuk et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving furamide compounds can include cyclopalladation, forming chelates with various donor atoms (Nonoyama & Nonoyama, 1989). The reactivity of such compounds is influenced by their structural configuration and substituents.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future research directions for this compound could be vast and would depend on its properties and potential applications. It could be studied for potential uses in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-[3-(dimethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-16(2)14(18)10-5-3-6-11(9-10)15-13(17)12-7-4-8-19-12/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCXEJSXWBPEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.